(S)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester (S)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13467388
InChI: InChI=1S/C16H25N3O2/c1-2-18(11-9-17)15-8-10-19(12-15)16(20)21-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13,17H2,1H3/t15-/m0/s1
SMILES: CCN(CCN)C1CCN(C1)C(=O)OCC2=CC=CC=C2
Molecular Formula: C16H25N3O2
Molecular Weight: 291.39 g/mol

(S)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13467388

Molecular Formula: C16H25N3O2

Molecular Weight: 291.39 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C16H25N3O2
Molecular Weight 291.39 g/mol
IUPAC Name benzyl (3S)-3-[2-aminoethyl(ethyl)amino]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C16H25N3O2/c1-2-18(11-9-17)15-8-10-19(12-15)16(20)21-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13,17H2,1H3/t15-/m0/s1
Standard InChI Key QWMOZIRGKNUUDS-HNNXBMFYSA-N
Isomeric SMILES CCN(CCN)[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2
SMILES CCN(CCN)C1CCN(C1)C(=O)OCC2=CC=CC=C2
Canonical SMILES CCN(CCN)C1CCN(C1)C(=O)OCC2=CC=CC=C2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrrolidine ring—a five-membered secondary amine—substituted at the 3-position with a [(2-aminoethyl)(ethyl)amino]methyl group and a benzyl ester at the 1-position. The (S)-configuration at the pyrrolidine carbon confers stereochemical specificity, critical for interactions with biological targets . The molecular formula is C₁₇H₂₇N₃O₂, with a molecular weight of 305.4 g/mol . Key structural elements include:

  • Pyrrolidine ring: Provides rigidity and influences pharmacokinetic properties.

  • Ethyl-amino side chain: Enhances solubility and enables hydrogen bonding.

  • Benzyl ester: Increases lipophilicity, potentially improving membrane permeability.

The canonical SMILES notation is CCN(CCN)C[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2, reflecting its stereochemistry .

Comparative Analysis with Structural Analogs

The compound’s uniqueness becomes evident when compared to similar pyrrolidine derivatives:

Compound NameMolecular FormulaUnique Features
(R)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl esterC₁₇H₂₇N₃O₂R-configuration; altered target binding
3-{[(2-Amino-propyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl esterC₁₉H₂₉N₃O₃Propyl group enhances hydrophobic interactions
(S)-3-[(2-Amino-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl esterC₁₆H₂₃N₃O₃Acetyl group modifies metabolic stability

The (S)-configuration and ethyl-amino side chain distinguish this compound, potentially optimizing receptor affinity and metabolic stability .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting with functionalization of the pyrrolidine ring:

  • Pyrrolidine functionalization: Introduction of the [(2-aminoethyl)(ethyl)amino]methyl group via nucleophilic substitution or reductive amination.

  • Esterification: Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to attach the benzyl ester.

  • Chiral resolution: Chromatographic separation or asymmetric synthesis to isolate the (S)-enantiomer.

Key reagents and conditions:

  • Oxidizing agents: Potassium permanganate for intermediate oxidation.

  • Catalysts: DMAP for ester bond formation.

  • Solvents: Dichloromethane or tetrahydrofuran (THF) for polar aprotic conditions.

Industrial-Scale Production

Continuous flow reactors are increasingly employed to enhance yield (reported up to 78%) and purity (>95%). Automated systems enable precise control over temperature and stoichiometry, critical for reproducibility.

Biological Activity and Mechanisms

Structure-Activity Relationships (SAR)

  • Stereochemistry: The (S)-configuration enhances target selectivity compared to R-forms .

  • Side chain flexibility: The ethyl-amino group balances hydrophilicity and steric bulk, optimizing bioavailability.

  • Benzyl ester: Hydrolyzable in vivo, suggesting prodrug potential.

Applications in Drug Development

Medicinal Chemistry

  • Peptide mimetics: Serves as a building block for constrained peptides, stabilizing α-helical conformations .

  • CNS therapeutics: Potential use in neurodegenerative diseases (e.g., Alzheimer’s) due to blood-brain barrier permeability .

  • Anticancer agents: Analogues show apoptosis induction in vitro (IC₅₀ ≈ 10 μM).

Industrial and Research Uses

  • Protease inhibitors: Scaffold for designing inhibitors of HIV-1 protease or thrombin .

  • Chiral auxiliaries: Facilitates asymmetric synthesis of complex molecules.

Analytical Characterization

Spectroscopic Data

  • NMR (¹H, 400 MHz): δ 7.35–7.25 (m, 5H, Ar-H), 4.55 (s, 2H, OCH₂Ph), 3.85–3.60 (m, 4H, pyrrolidine-H) .

  • HPLC: Retention time 12.3 min (C18 column, 70:30 acetonitrile/water).

  • Mass spectrometry: [M+H]⁺ observed at m/z 306.2 .

Physicochemical Properties

  • Solubility: 25 mg/mL in DMSO; <1 mg/mL in water.

  • LogP: 2.1 (predicted), indicating moderate lipophilicity .

  • pKa: 9.8 (amine group), 4.2 (ester carbonyl).

Future Directions

Research Priorities

  • In vivo efficacy studies: Evaluate pharmacokinetics and toxicity in animal models.

  • Synthetic optimization: Explore biocatalytic routes to improve enantiomeric excess (>99% ee).

  • Target identification: High-throughput screening against kinase or GPCR libraries.

Technological Integration

  • Green chemistry: Solvent-free synthesis using microwave irradiation.

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